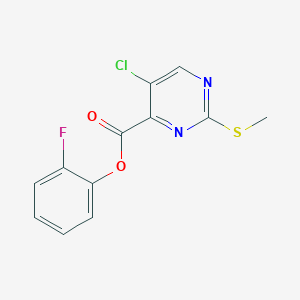

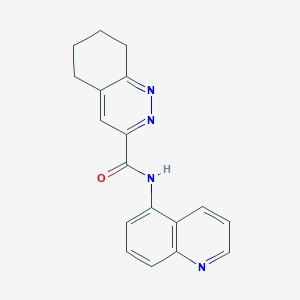

![molecular formula C12H19NO4 B2478783 Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2260935-75-7](/img/structure/B2478783.png)

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

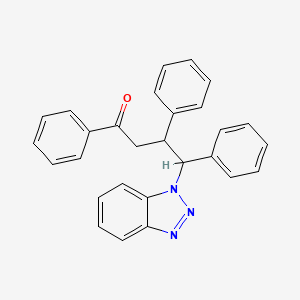

“Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Molecular Structure Analysis

The molecular weight of this compound is 227.30 . The SMILES string is CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC@HC2 .

Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Environmental and Health Impact Assessments

Research on oxygenated compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) focuses on their environmental fate, biodegradation, and potential health impacts. MTBE, for instance, has been extensively studied for its high solubility in water, low sorption to subsurface solids, and resistance to biodegradation in groundwater, posing significant contamination risks. Biodegradation studies under aerobic and anaerobic conditions have identified key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with specific enzymes involved in MTBE degradation pathways being identified. This research underscores the environmental persistence of such compounds and the need for effective bioremediation strategies (Squillace et al., 1997), (Thornton et al., 2020).

Decomposition and Environmental Remediation

The decomposition of MTBE using advanced methods like radio frequency (RF) plasma reactors shows promise for environmental remediation. Studies demonstrate the feasibility of RF plasma for decomposing MTBE and converting it into less harmful substances, thus offering alternative methods for mitigating environmental contamination. This innovative approach highlights the potential for using plasma technology in the treatment of air and water pollutants (Hsieh et al., 2011).

Applications in Fuel and Energy

Oxygenated fuels, including MTBE and ETBE, play a crucial role in improving fuel performance and reducing emissions. The inclusion of these additives in gasoline enhances the octane rating and helps in reducing exhaust pollution. Research into the impacts of compression ratios on engine performance when using oxygenated fuels provides insights into optimizing fuel formulations for better efficiency and lower environmental impact. Such studies contribute to the development of eco-friendly fuel alternatives that can supplement or replace traditional fossil fuels (Awad et al., 2018).

Environmental Pollution and Toxicity Concerns

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are of growing concern. These compounds, related in chemical structure to the tert-butyl group, have been detected in various environmental matrices, raising questions about human exposure and potential health impacts. Studies call for further investigation into the environmental behaviors, human health effects, and development of safer alternatives to these widely used chemicals (Liu & Mabury, 2020).

Safety and Hazards

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-8(13)10(15)9(14)6-7/h7-8,10,15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQJBDKWKIIQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

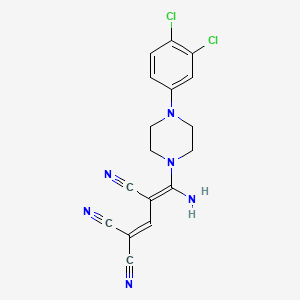

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone](/img/structure/B2478703.png)

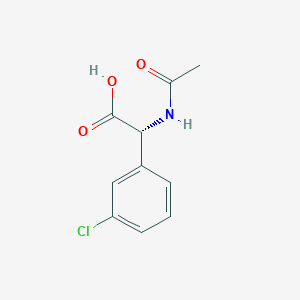

![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)

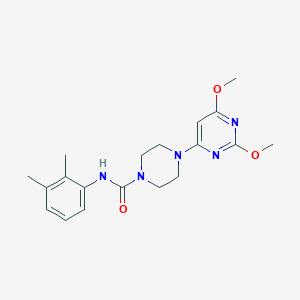

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478713.png)

![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)